Cas no 1154101-06-0 (1-(2,6-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid)

1-(2,6-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound featuring a triazole core substituted with a 2,6-dichlorophenyl group and a carboxylic acid functionality. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of electron-withdrawing chlorine atoms enhances its reactivity in electrophilic substitution and coupling reactions. The carboxylic acid group allows for further derivatization, enabling the formation of esters, amides, or other functionalized derivatives. Its stability under various conditions and compatibility with diverse reaction environments make it a versatile building block for research and industrial applications. The compound is particularly useful in the development of biologically active molecules due to its structural rigidity and potential for hydrogen bonding.
1-(2,6-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid structure
1154101-06-0 structure
Product name:1-(2,6-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
CAS No:1154101-06-0
MF:C10H7Cl2N3O2
MW:272.087479829788
CID:4573280

1-(2,6-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(2,6-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
    • 1H-1,2,4-Triazole-3-carboxylic acid, 1-(2,6-dichlorophenyl)-5-methyl-
    • Inchi: 1S/C10H7Cl2N3O2/c1-5-13-9(10(16)17)14-15(5)8-6(11)3-2-4-7(8)12/h2-4H,1H3,(H,16,17)
    • InChI Key: MADPRXZRBSFAKV-UHFFFAOYSA-N
    • SMILES: N1(C2=C(Cl)C=CC=C2Cl)C(C)=NC(C(O)=O)=N1

Experimental Properties

  • Density: 1.6±0.1 g/cm3
  • Boiling Point: 512.3±60.0 °C at 760 mmHg
  • Flash Point: 263.6±32.9 °C
  • Vapor Pressure: 0.0±1.4 mmHg at 25°C

1-(2,6-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid Security Information

1-(2,6-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-68622-0.5g
1-(2,6-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
1154101-06-0 95.0%
0.5g
$480.0 2025-02-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01071968-1g
1-(2,6-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
1154101-06-0 95%
1g
¥4598.0 2023-04-05
Enamine
EN300-68622-2.5g
1-(2,6-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
1154101-06-0 95.0%
2.5g
$1202.0 2025-02-20
Enamine
EN300-68622-10.0g
1-(2,6-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
1154101-06-0 95.0%
10.0g
$2638.0 2025-02-20
Aaron
AR01AB6B-10g
1-(2,6-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
1154101-06-0 95%
10g
$3653.00 2023-12-16
A2B Chem LLC
AV59559-100mg
1-(2,6-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
1154101-06-0 95%
100mg
$248.00 2024-04-20
A2B Chem LLC
AV59559-1g
1-(2,6-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
1154101-06-0 95%
1g
$682.00 2024-04-20
Aaron
AR01AB6B-50mg
1-(2,6-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
1154101-06-0 95%
50mg
$211.00 2025-02-09
Aaron
AR01AB6B-100mg
1-(2,6-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
1154101-06-0 95%
100mg
$303.00 2025-02-09
Aaron
AR01AB6B-500mg
1-(2,6-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
1154101-06-0 95%
500mg
$685.00 2025-02-09

Additional information on 1-(2,6-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

Introduction to 1-(2,6-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS No. 1154101-06-0)

1-(2,6-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid, identified by its CAS number 1154101-06-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule has garnered attention due to its structural complexity and potential biological activities. The compound belongs to the triazole family, characterized by a triazole ring system linked to an aromatic phenyl group and a carboxylic acid moiety. The presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring enhances its electronic properties, making it a versatile scaffold for further chemical modifications.

The synthesis of 1-(2,6-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid involves multi-step organic reactions, typically starting from readily available precursors such as 2,6-dichlorobenzoyl chloride and methylhydrazine. The introduction of the triazole ring is achieved through cyclization reactions, often catalyzed by acids or bases. The carboxylic acid functionality is introduced via hydrolysis or oxidation processes. The precise control of reaction conditions is crucial to achieve high yields and purity, which are essential for subsequent pharmacological evaluations.

In recent years, there has been a surge in interest regarding heterocyclic compounds due to their diverse biological activities. 1-(2,6-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid has been studied for its potential applications in drug discovery. Specifically, its triazole moiety is known to exhibit antimicrobial properties, making it a candidate for developing novel antibiotics. Additionally, the phenyl ring with electron-withdrawing chlorine substituents can modulate the bioactivity of the molecule by influencing its solubility and binding affinity to biological targets.

One of the most compelling aspects of this compound is its structural flexibility. The combination of a triazole ring and a carboxylic acid group provides multiple sites for chemical functionalization. This allows researchers to design derivatives with enhanced pharmacological properties by introducing various substituents at strategic positions. For instance, modifications at the 5-methyl position or the carboxylic acid group can alter the compound's potency and selectivity against specific biological pathways.

Recent studies have highlighted the importance of 1-(2,6-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid in addressing emerging challenges in medicinal chemistry. The rise of drug-resistant pathogens necessitates the development of novel therapeutic agents with unique mechanisms of action. This compound has shown promise in preliminary screenings as a lead molecule for antibiotics targeting resistant strains. Its ability to interact with bacterial enzymes and disrupt essential metabolic pathways makes it a valuable candidate for further investigation.

The carboxylic acid group in 1-(2,6-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid also opens up possibilities for salt formation and prodrug development. Salts can improve the solubility and stability of the compound, enhancing its bioavailability when administered orally or intravenously. Prodrug strategies involve converting the active molecule into a less active form that is metabolically converted into the active drug upon administration. This approach can improve pharmacokinetic properties and reduce side effects.

The role of computational chemistry in designing and optimizing 1-(2,6-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid derivatives cannot be overstated. Advanced computational methods such as molecular docking and quantum mechanical calculations have enabled researchers to predict binding affinities and metabolic stability with remarkable accuracy. These tools have accelerated the drug discovery process by allowing virtual screening of large libraries of compounds before synthesizing them in the lab.

In conclusion, 1-(2,6-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS No. 1154101-06-0) represents a promising scaffold for developing novel pharmaceuticals with significant biological activities. Its structural features make it an ideal candidate for further exploration in antimicrobial therapy and other therapeutic areas. As research continues to uncover new applications for this compound, 1-(2-hydroxyethyl)-5-methyltetrazole derivatives may play a pivotal role in addressing global health challenges through innovative drug design strategies.

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